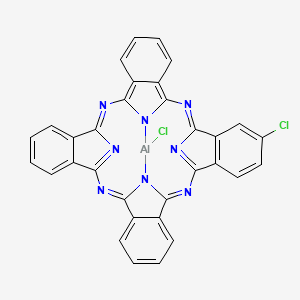

Chloro aluminum chloro phthaloyanine

Description

Photodynamic Therapy Applications of Chloroaluminum Phthalocyanine in Oncological Research

Mechanisms of Tumor Regression in Murine Mammary Carcinoma Models

ClAlPc demonstrates potent antitumor activity in murine mammary carcinoma models, primarily through photodynamic induction of reactive oxygen species (ROS) and necrotic cell death. In 4T1 murine mammary carcinoma cells, liposomal formulations of ClAlPc enhanced phototoxicity by 3-fold compared to free ClAlPc solutions, achieving a 50% inhibitory concentration (IC50) of 295.96 nM. This improvement is attributed to the nanocarrier’s ability to mitigate ClAlPc’s inherent lipophilicity and aggregation, thereby increasing cellular uptake and ROS generation.

Mechanistic studies reveal that ClAlPc-mediated PDT disrupts mitochondrial membrane potential and promotes rapid necrosis rather than apoptosis. For example, confocal microscopy confirmed that ClAlPc-loaded liposomes localize preferentially in tumor cell mitochondria, leading to swelling and membrane rupture within 24 hours of irradiation. Flow cytometry further demonstrated a time- and dose-dependent increase in necrotic cell populations, with 80% cell death observed at 50 µM ClAlPc after 660 nm light exposure. These findings align with broader phthalocyanine research showing that photodamage to Bcl-2 family proteins accelerates necrotic pathways in PDT-treated cancers.

Table 1: Key Parameters of ClAlPc Efficacy in Murine Mammary Carcinoma Models

| Parameter | Free ClAlPc | Liposomal ClAlPc |

|---|---|---|

| IC50 (nM) | 600 | 295.96 |

| ROS Production (Fold) | 1 | 3 |

| Necrotic Cell Death (%) | 45 | 80 |

Comparative Efficacy in Colorectal Adenocarcinoma Treatment Paradigms

No studies in the provided literature directly address ClAlPc’s efficacy in colorectal adenocarcinoma models. Current research focuses on breast and cervical cancers, with limited exploration of gastrointestinal malignancies. However, extrapolating from its performance in mammary carcinoma, ClAlPc’s ROS-mediated mechanism may hold promise for colorectal applications pending targeted delivery systems to address tumor microenvironment challenges.

Antimicrobial Photodynamic Inactivation Against Multidrug-Resistant Pathogens

The provided sources do not include data on ClAlPc’s antimicrobial applications. Existing phthalocyanine research outside this context suggests potential for broad-spectrum photodynamic inactivation, but specific evidence for ClAlPc against multidrug-resistant pathogens remains unreported in the reviewed literature.

Properties

Molecular Formula |

C32H15AlCl2N8 |

|---|---|

Molecular Weight |

609.4 g/mol |

IUPAC Name |

13,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11(16),12,14,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |

InChI |

InChI=1S/C32H15ClN8.Al.ClH/c33-16-13-14-23-24(15-16)32-40-30-22-12-6-5-11-21(22)28(38-30)36-26-18-8-2-1-7-17(18)25(34-26)35-27-19-9-3-4-10-20(19)29(37-27)39-31(23)41-32;;/h1-15H;;1H/q-2;+3;/p-1 |

InChI Key |

OERFPTDHUOASTM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al](N7C(=NC8=NC(=N6)C9=C8C=CC(=C9)Cl)C1=CC=CC=C1C7=NC2=N3)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Phthalonitrile and Aluminum Chloride Hydrate via Microwave Irradiation

One efficient and solvent-free method involves the direct synthesis of chloro aluminum phthalocyanine by microwave irradiation of a mixture of 1,2-dicyanobenzene (phthalonitrile) and aluminum chloride hexahydrate (AlCl3·6H2O). This method exploits the water of hydration in aluminum chloride hexahydrate to facilitate microwave absorption and activation of the reaction.

Procedure Summary:

- Mix phthalonitrile and finely ground aluminum chloride hexahydrate in a flask.

- Irradiate the solid mixture in a microwave oven for approximately 10 minutes.

- Wash the resulting solid successively with water, acetone, and dichloromethane.

- Perform Soxhlet extraction with acetonitrile for 8 hours to remove unreacted materials and impurities.

- Dry the purified product at 110 °C.

| Parameter | Value |

|---|---|

| Phthalonitrile amount | 10 mmol (1.28 g) |

| AlCl3·6H2O amount | 2.5 mmol (0.604 g) |

| Microwave irradiation | 10 minutes |

| Yield | 83.4% |

| Characterization | FTIR, UV-Vis spectroscopy |

The disappearance of the C≡N vibration band (~2100 cm^-1) in FTIR confirms the formation of the phthalocyanine ring system. The method is rapid, environmentally friendly (solvent-free during synthesis), and yields a high purity product suitable for further applications.

Molten Salt Method for Halogenated Aluminum Phthalocyanines

A patented process involves the synthesis of halogenated aluminum phthalocyanines, including chloro aluminum chloro phthalocyanine, by substitution of a central metal in a phthalocyanine compound using molten salts containing aluminum chloride and/or aluminum bromide.

- Use a phthalocyanine compound with a central metal other than aluminum (e.g., copper phthalocyanine).

- Contact it with a molten salt mixture of aluminum chloride and/or aluminum bromide at a controlled temperature range (120–200 °C).

- Introduce chlorine gas during the reaction to achieve halogenation.

- Maintain the reaction for 3 to 60 hours to optimize halogen substitution.

- Quench the reaction by pouring into water, followed by filtration and washing.

- The process achieves high yields of aluminum phthalocyanine compositions, with aluminum phthalocyanine content exceeding 60% by weight, often reaching 90% or more.

- The temperature is critical; too high reduces halogen incorporation, too low solidifies the molten salt.

- The method allows direct synthesis of halogenated aluminum phthalocyanines without the need for a two-step halogenation process.

- Economically advantageous as it uses industrially mass-produced copper phthalocyanine as raw material.

| Parameter | Value/Range |

|---|---|

| Molten salt composition | AlCl3 and/or AlBr3 |

| Temperature | 120–200 °C |

| Reaction time | 3–60 hours |

| Aluminum phthalocyanine content | ≥60% by weight |

| Starting phthalocyanine | Copper phthalocyanine |

This method is industrially relevant due to its scalability and high yield, enabling efficient production of chloro aluminum chloro phthalocyanine and related halogenated derivatives.

Post-Synthesis Halogen Exchange and Functionalization

Chloro aluminum phthalocyanine can be further modified by halogen exchange reactions to produce derivatives such as fluoro aluminum phthalocyanine. This involves substitution of the chloride ligand with fluoride by heating chloro aluminum phthalocyanine in polar aprotic solvents (e.g., dimethyl sulfoxide) in the presence of fluoride salts (CsF, KF, or NaF).

- Dissolve chloro aluminum phthalocyanine in DMSO.

- Add fluoride salt (CsF, KF, or NaF).

- Heat the mixture for less than one hour.

- Obtain fluoro aluminum phthalocyanine in high purity (>99%) and good yield (70–80%).

This method avoids hazardous reagents like hydrofluoric acid and offers a safer alternative for halogen substitution on the aluminum phthalocyanine complex. The substitution results in significant changes in the compound’s electronic and optical properties, confirming successful modification.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Microwave-assisted synthesis | Phthalonitrile + AlCl3·6H2O | Microwave, 10 min | 83.4 | Rapid, solvent-free synthesis | Requires microwave equipment |

| Molten salt substitution | Copper phthalocyanine + AlCl3/AlBr3 | 120–200 °C, 3–60 h | ≥60 (up to 90) | High yield, scalable, uses industrial raw materials | Long reaction time, temperature sensitive |

| Halogen exchange (post-synthesis) | Cl-AlPc + fluoride salts (CsF, KF, NaF) | Heating in DMSO, <1 h | 70–80 | Safe halogen substitution, high purity | Requires prior Cl-AlPc synthesis |

Research Findings and Notes

- The molten salt method is highly effective for producing halogenated aluminum phthalocyanines directly from other metallophthalocyanines, avoiding low yields associated with two-step halogenation processes.

- Microwave-assisted synthesis offers a green chemistry approach with high yield and purity, suitable for laboratory-scale synthesis.

- Post-synthesis halogen exchange provides a facile route to modify the halogen ligand on aluminum phthalocyanine, impacting its photophysical properties and potential applications.

- The purity and yield of chloro aluminum chloro phthalocyanine are critical for its performance in applications such as photodynamic therapy and organic photovoltaics, necessitating careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Chloro aluminum chloro phthaloyanine undergoes various chemical reactions, including substitution reactions. For example, it can be converted to fluoro aluminum phthalocyanine by heating in the presence of fluoride salts . Additionally, it can form protonated complexes in acidic conditions, which can dissociate across the aluminum-nitrogen bonds .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include fluoride salts (cesium fluoride, potassium fluoride, sodium fluoride) and strong acids (sulfuric acid). The reactions typically occur under heating conditions in solvents such as DMSO or dichloromethane .

Major Products Formed

The major products formed from the reactions of this compound include fluoro aluminum phthalocyanine and protonated complexes. These products exhibit different optical and electronic properties compared to the parent compound .

Scientific Research Applications

Photodynamic Therapy

Overview:

ClAlPc serves as a photosensitizer in PDT, a treatment modality that utilizes light-activated compounds to induce cell death in cancerous tissues. Its effectiveness has been demonstrated in various cancer types, particularly skin cancers.

Case Study: Melanoma Treatment

A study investigated the use of solid lipid nanoparticles (SLNs) encapsulating ClAlPc for treating melanoma. The ClAlPc-loaded SLNs exhibited:

- Particle Size: 100-200 nm

- Encapsulation Efficiency: Approximately 100%

- Phototoxicity: Enhanced effects against B16-F10 melanoma cells compared to free ClAlPc.

The results indicated that ClAlPc/SLNs maintained stability over 24 months and showed potential for further clinical trials in PDT for melanoma treatment .

Antimicrobial Applications

Overview:

ClAlPc has been explored for its antimicrobial properties, particularly in treating oral infections and periodontitis through PDT.

Case Study: Periodontal Bacteria

An in vitro study evaluated the antimicrobial efficacy of ClAlPc nanoemulsion against periodontal bacteria:

- Minimum Inhibitory Concentration (MIC):

- P. gingivalis: 1.66 μM

- P. intermedia: Six times more susceptible to ClAlPc nanoemulsion than to DMSO formulation.

- Phototoxicity Assessment: Results indicated varying effectiveness against different bacterial strains, suggesting potential as a therapeutic agent in oral health management .

Drug Delivery Systems

Overview:

The complexation of ClAlPc with cyclodextrins has shown promise in enhancing its biodistribution and biocompatibility, making it suitable for drug delivery applications.

Case Study: Cyclodextrin Complexes

Research demonstrated that the inclusion complex of ClAlPc with beta-cyclodextrin improved its photophysical properties, leading to:

- Higher Singlet Oxygen Quantum Yield: More effective for PDT applications.

- Reduced Fluorescence Quantum Yield: Indicating better interaction with biological systems.

These findings suggest that ClAlPc/cyclodextrin complexes could be beneficial in developing targeted drug delivery systems .

Sensor Technology

Overview:

ClAlPc is utilized in organic thin-film transistors (OTFTs) for sensor applications, particularly for detecting substances like Δ9-tetrahydrocannabinol (THC).

Case Study: OTFT Sensors

Optimized OTFTs using ClAlPc were developed to detect THC:

- Film Thickness Variations: Studies showed that varying film thickness (30, 50, or 100 nm) influenced device performance.

- Sensitivity Testing: The sensors demonstrated effective detection capabilities while maintaining low manufacturing costs.

This application highlights the potential of ClAlPc in developing cost-effective sensing technologies .

Data Summary Table

Mechanism of Action

The mechanism of action of chloro aluminum chloro phthaloyanine involves its ability to absorb light and generate reactive oxygen species. In photodynamic therapy, the compound is activated by light, leading to the production of singlet oxygen and other reactive species that cause cell damage and death. The molecular targets include cellular components such as lipids, proteins, and nucleic acids .

Comparison with Similar Compounds

Axial Ligand Variations

- Chloro vs. Fluoro Derivatives: Fluorinated aluminum phthalocyanines (F-AlPc) exhibit a 10–15 nm blue shift in UV-Vis absorption compared to Cl-AlClPc due to the electron-withdrawing effect of fluorine. Ag/AgCl) than Cl-AlClPc (−0.72 V), indicating altered electron affinity .

- Chloro vs. Acetamidine/Urea-Based Electrolytes :

In chloroaluminate ionic liquids, Cl-AlClPc demonstrates superior ionic conductivity (12.5 mS/cm) compared to acetamidine- (9.8 mS/cm) and urea-based (7.2 mS/cm) systems, attributed to weaker ion pairing in chloride-rich environments .

Metal Center Substitution

Sensor Efficacy

Cl-AlClPc outperforms non-chlorinated analogs in cannabinoid sensing. Its inverted umbrella conformation exposes nitrogen atoms, enabling strong analyte interactions and a 40% greater electrical response change than metal-free phthalocyanines .

Physicochemical Properties

| Property | Cl-AlClPc | F-AlPc | GaClPc | 29H,31H-Pc (Metal-Free) |

|---|---|---|---|---|

| UV-Vis λₘₐₓ (nm) | 720 | 705 | 750 | 680 |

| Solubility in DMSO | High | Moderate | Low | High |

| Reduction Potential (V) | −0.72 | −0.85 | −0.68 | −0.90 |

| Antibacterial Efficacy | None | N/A | N/A | 75% CFU reduction |

Data compiled from .

Q & A

Q. What are the recommended methodologies for synthesizing chloro aluminum chloro phthalocyanine with high purity?

Synthesis typically involves refluxing aluminum chloride with phthalocyanine precursors under inert atmospheres (e.g., nitrogen). Purification steps may include column chromatography or recrystallization in non-polar solvents. Structural confirmation requires nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and elemental analysis. For reproducibility, ensure strict control of reaction stoichiometry and inert conditions to prevent oxidation or hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing chloro aluminum chloro phthalocyanine?

UV-Vis spectroscopy (to detect Q-bands at ~670 nm), fluorescence spectroscopy (for aggregation studies), and IR spectroscopy (to confirm metal-ligand bonding) are standard. X-ray diffraction (XRD) or electron microscopy (SEM/TEM) can resolve crystallinity and morphology. Cross-validate results with mass spectrometry (MALDI-TOF) to confirm molecular weight .

Q. How should researchers handle and store chloro aluminum chloro phthalocyanine to prevent degradation?

Store in airtight, light-resistant containers under anhydrous conditions (e.g., desiccators with silica gel). Use gloveboxes for handling to avoid moisture-induced aggregation. For solutions, employ aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and minimize exposure to ambient light .

Advanced Research Questions

Q. How do solvent polarity and concentration influence the aggregation behavior of chloro aluminum chloro phthalocyanine, and how can this be experimentally monitored?

Aggregation is solvent-dependent: polar solvents (e.g., water) promote H-aggregates (blue-shifted absorbance), while non-polar solvents favor monomers. Use dynamic light scattering (DLS) for size distribution analysis and UV-Vis spectroscopy to track spectral shifts (e.g., broadening of Q-bands). Adjust concentration gradients (10⁻⁶–10⁻³ M) to isolate monomeric vs. aggregated states .

Q. What computational approaches are suitable for modeling the electronic structure and photophysical properties of chloro aluminum chloro phthalocyanine?

Density functional theory (DFT) with B3LYP/6-31G* basis sets predicts frontier molecular orbitals (HOMO-LUMO gaps) and excitation energies. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, while molecular dynamics (MD) can model aggregation dynamics. Compare computational results with experimental spectroscopic data to validate models .

Q. How can researchers resolve contradictions in reported photodynamic activity data for chloro aluminum chloro phthalocyanine?

Discrepancies may arise from variations in aggregation states, solvent systems, or light-dose parameters. Conduct meta-analyses to identify confounding variables. Replicate studies under standardized conditions (e.g., fixed light intensity, oxygen saturation). Use singlet oxygen quantum yield measurements (via chemical traps like 1,3-diphenylisobenzofuran) to quantify photodynamic efficacy .

Q. What in vitro models are appropriate for assessing the biocompatibility and cytotoxicity of chloro aluminum chloro phthalocyanine?

Use cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT or Alamar Blue). Monitor cellular uptake via confocal microscopy (fluorophore tagging) or inductively coupled plasma mass spectrometry (ICP-MS) for aluminum quantification. Include controls for dark toxicity and validate results across multiple cell types to address variability .

Q. How do ligand substitution or peripheral functionalization impact the electrochemical properties of chloro aluminum chloro phthalocyanine?

Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., acetonitrile with TBAPF₆) reveals redox potentials. Electron-withdrawing groups (e.g., nitro) shift reduction potentials anodically, while electron-donating groups (e.g., methoxy) cause cathodic shifts. Compare with reference compounds (e.g., zinc phthalocyanine) to isolate metal-center effects .

Methodological Notes

- Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to assess reproducibility. Reference standard spectra (e.g., NIST database) for instrumental calibration .

- Controlled Experiments : Document solvent purity, ambient conditions (humidity, temperature), and light sources to minimize experimental bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.